molecular formula C14H19NO3 B3015832 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol CAS No. 1353985-43-9

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol

Cat. No. B3015832
M. Wt: 249.31
InChI Key: MKCGRRDPNMPJCL-UHFFFAOYSA-N
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Description

“1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol” is a chemical compound . It is related to the class of compounds known as α2-Adrenoceptor subtype C (alpha-2C) antagonists .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group attached to a piperidin-4-ol group . The exact structure can be determined using techniques such as 1H-NMR analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its density, melting point, and boiling point can be determined . Its crystal structure can also be analyzed .

Scientific Research Applications

Dopamine Receptor D4 Ligands

  • A study by Kügler et al. (2011) discusses derivatives of this compound as dopamine receptor D4 ligands. These compounds display high affinity and selectivity, useful for imaging studies in positron emission tomography (PET) (Kügler et al., 2011).

Inhibitors Against Caspase-3

  • Research by Jiang and Hansen (2011) indicates that derivatives of this compound act as potent inhibitors against caspase-3, a protein playing a vital role in apoptosis (Jiang & Hansen, 2011).

Alpha(2)-Adrenoceptor Antagonists

  • Mayer et al. (2000) found that certain substituted derivatives of this compound are potent alpha(2)-adrenoceptor antagonists, with potential implications for treating neurodegenerative diseases (Mayer et al., 2000).

B-Raf Kinase Inhibitors

  • A study by Yang et al. (2012) synthesized and evaluated derivatives as inhibitors of B-Raf kinase, a protein implicated in cell growth and proliferation, particularly in the context of cancer (Yang et al., 2012).

Radiosynthesis for Alpha-2C-Adrenoceptor Tracer

  • Research by Arponen et al. (2010) focused on synthesizing a radiotracer for alpha-2C-adrenoceptors, valuable in neuroimaging studies (Arponen et al., 2010).

Novel Synthetic Pathways

  • Gabriele et al. (2006) describe a new synthesis method for derivatives of this compound, demonstrating their potential in various applications (Gabriele et al., 2006).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses as an α2-Adrenoceptor subtype C (alpha-2C) antagonist . Additionally, research could focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-11-5-7-15(8-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12,16H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCGRRDPNMPJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol

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